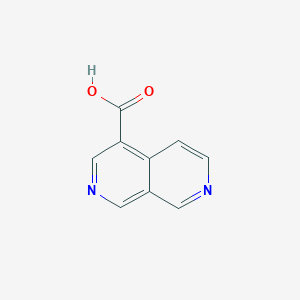

2,7-Naphthyridine-4-carboxylic acid

Description

Overview of Naphthyridine Isomers and their Chemical Significance

Naphthyridines are characterized by a molecular structure consisting of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with distinct chemical properties and biological activities. mdpi.com This isomeric diversity is a key factor in their broad-ranging significance.

The six isomers of naphthyridine are classified based on the relative positions of the nitrogen atoms in the two rings: 1,5-naphthyridine, 1,6-naphthyridine (B1220473), 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine, and 2,7-naphthyridine (B1199556). mdpi.com These can be further categorized into two groups: the 1,X-naphthyridines (where X = 5, 6, 7, 8) and the 2,X-naphthyridines (where X = 6, 7). mdpi.com This structural variation influences the electron distribution within the aromatic system, affecting their reactivity, ability to form hydrogen bonds, and interactions with biological targets.

Table 1: Isomers of Naphthyridine

| Isomer | Classification |

| 1,5-Naphthyridine | 1,X-Naphthyridine |

| 1,6-Naphthyridine | 1,X-Naphthyridine |

| 1,7-Naphthyridine | 1,X-Naphthyridine |

| 1,8-Naphthyridine | 1,X-Naphthyridine |

| 2,6-Naphthyridine | 2,X-Naphthyridine |

| 2,7-Naphthyridine | 2,X-Naphthyridine |

The history of naphthyridine chemistry dates back to 1893 with the first synthesis of a naphthyridine derivative by Reissert. mdpi.com However, it was not until 1927 that the unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were synthesized. The family of naphthyridine isomers was completed with the synthesis of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, followed by the isolation of 2,6-naphthyridine in 1965. mdpi.com Early research into the synthesis of 1,8-naphthyridines was notably advanced by the one-step synthesis method developed in 1967. acs.org A significant milestone in the application of naphthyridines was the discovery of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) in 1962, which was introduced as an antibacterial agent in 1967. nih.gov This discovery spurred considerable interest in the biological activities of naphthyridine derivatives.

Introduction to the 2,7-Naphthyridine Scaffold in Academic Research

The 2,7-naphthyridine scaffold is a prominent structural motif in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. researchgate.net These activities include antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.net The wide-ranging biological potential of 2,7-naphthyridine derivatives is a primary driver for the synthesis of new compounds based on this scaffold. researchgate.net

The 2,7-naphthyridine isomer is one of six structural isomers of pyridopyridine. researchgate.net Its nomenclature follows standard IUPAC conventions for fused heterocyclic systems. The numbering of the ring system is crucial for unambiguously identifying the positions of substituents, such as the carboxylic acid group in 2,7-naphthyridine-4-carboxylic acid.

While all naphthyridine isomers share a common bicyclic core, the position of the nitrogen atoms significantly influences their biological profiles. For instance, the 1,8-naphthyridine scaffold is well-known for its presence in antibacterial agents like nalidixic acid and its derivatives. nih.gov In contrast, derivatives of other isomers, such as 1,7-naphthyridine, have shown potential in cancer therapy by inhibiting signaling pathways. nih.gov The 2,7-naphthyridine scaffold has been particularly noted for its cytotoxic and antitumor activities. researchgate.net

Research Context and Importance of this compound

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid functional group is a key component in many pharmaceuticals and agrochemicals, often playing a role in the molecule's solubility and its ability to interact with biological targets. wiley-vch.deresearchgate.net Research has demonstrated that derivatives of 2,7-naphthyridine-3-carboxylic acid exhibit cytostatic activity in vitro. researchgate.net Specifically, 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been utilized as a key intermediate for the synthesis of novel derivatives with antitumor activities. nih.gov This highlights the importance of the carboxylic acid moiety on the 2,7-naphthyridine core as a versatile handle for chemical modification and the development of new biologically active compounds. The synthesis of new derivatives from 2,7-naphthyridine-3-carboxylic acid has been a subject of research, with some of the resulting compounds being evaluated for their anticancer properties. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-naphthyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFQAGRMXWVKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,7 Naphthyridine 4 Carboxylic Acid

General Synthetic Strategies for Naphthyridine Ring Systems Applicable to 2,7-Naphthyridines

The construction of the 2,7-naphthyridine (B1199556) ring system can be approached through various synthetic routes, many of which are adaptations of well-established methods for preparing related nitrogen-containing heterocycles. researchgate.net A significant portion of these syntheses involves the cyclocondensation or intramolecular cyclization of pyridine (B92270) derivatives. researchgate.net

Adaptations of Classical Quinoline Synthesis Methods

Several classical named reactions, originally developed for the synthesis of quinolines, have been adapted for the construction of naphthyridine skeletons. These methods typically involve the formation of a new pyridine ring fused to an existing one. While direct application to 2,7-naphthyridines can be challenging due to regioselectivity issues, modifications of these reactions are noteworthy.

Gould-Jacobs Reaction: This reaction is a cornerstone in the synthesis of 1,8-naphthyridines and can be conceptually adapted. The process involves the condensation of a substituted aminopyridine with a molecule like diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. jptcp.com For a 2,7-naphthyridine synthesis, this would necessitate starting with an appropriately substituted 3-aminopyridine (B143674) derivative, which upon reaction and cyclization, would form the second pyridine ring.

Other Classical Methods: While direct adaptations of the Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions are more commonly cited for other naphthyridine isomers or quinolines, the underlying principles of acid-catalyzed cyclization of anilines (or aminopyridines) with α,β-unsaturated carbonyl compounds or β-ketoesters are foundational. jptcp.com For instance, the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, has been used as a basis for synthesizing quinoline-4-carboxylic acids, a structural relative of the target molecule. A related synthesis starting from 6-bromoisatin (B21408) and pyruvic acid yields 7-bromoquinoline-2,4-dicarboxylic acid, showcasing the construction of a carboxylic acid-substituted pyridine ring. google.com

Annulation and Cyclization Reactions Utilizing Pyridine or Pyrimidine (B1678525) Intermediates

A more common and often more regioselective approach to the 2,7-naphthyridine core involves building upon a pre-existing pyridine or pyrimidine ring. researchgate.net

From Pyridine Intermediates: The majority of 2,7-naphthyridine syntheses are achieved through the cyclocondensation or intramolecular cyclization of pyridine derivatives. researchgate.net This can involve, for example, the reaction of a 3,4-disubstituted pyridine where the substituents are capable of reacting to form the second fused ring. An efficient one-pot method for synthesizing tetrahydronaphthyridines has been developed based on the photo-Fries rearrangement of p-substituted anilides, which generates o-amino ketones in situ that can react with acetylenic Michael acceptors. nih.gov When anilides derived from β-alanine are used, this method can successfully assemble a naphthyridine nucleus. nih.gov

Rearrangement Reactions: In some instances, the 2,7-naphthyridine scaffold has been synthesized through the rearrangement of other heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.net

Approaches to the 2,7-Naphthyridine Core Structure

Directly building the bicyclic 2,7-naphthyridine core often provides better control over the final substitution pattern compared to annulation strategies.

Multi-component Reactions for Core Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, saving time and resources. nih.gov These reactions have been successfully employed to construct fused naphthyridine systems.

Benzo[c]pyrazolo scilit.comacs.orgnaphthyridines: An environmentally friendly, regioselective multi-component "on-water" reaction has been developed for synthesizing benzo[c]pyrazolo scilit.comacs.orgnaphthyridine derivatives. scilit.comrsc.orgnih.gov This reaction involves the Knoevenagel condensation of isatin with malononitrile, followed by a Michael addition with 3-aminopyrazole, cyclization, decarboxylation, and aromatization to yield the target naphthyridines. rsc.org

Anthra[2,1-c] scilit.comacs.orgnaphthyridines: A three-component reaction of an aromatic aldehyde, anthracen-2-amine, and ethyl 4-oxopiperidine-1-carboxylate, catalyzed by iodine, provides a straightforward route to ethyl 5-aryl-1,2-dihydroanthra[2,1-c] scilit.comacs.orgnaphthyridine-3(4H)-carboxylate derivatives under mild, metal-free conditions. researchgate.net

The table below summarizes examples of multi-component reactions used to form fused 2,7-naphthyridine systems.

| Target System | Components | Key Features |

| Benzo[c]pyrazolo scilit.comacs.orgnaphthyridines | Isatin, Malononitrile, 3-Aminopyrazole | "On-water" reaction, environmentally benign, good to excellent yields. scilit.comrsc.orgnih.gov |

| Anthra[2,1-c] scilit.comacs.orgnaphthyridines | Aromatic Aldehyde, Anthracen-2-amine, Ethyl 4-oxopiperidine-1-carboxylate | Iodine-catalyzed, mild conditions, metal-free. researchgate.net |

Regioselective Synthesis Considerations for the 2,7-System

Achieving regioselectivity—the preferential formation of one constitutional isomer over others—is paramount in naphthyridine synthesis. The formation of the 2,7-isomer versus other possibilities (e.g., 1,5-, 1,6-, 1,8-) is dictated by the substitution pattern of the starting materials and the reaction mechanism.

Starting Material Control: The choice of a 3-aminopyridine or a 3,4-disubstituted pyridine derivative as a starting material is a key strategy to direct cyclization to form the 2,7-naphthyridine core. The positions of the reactive groups on the initial pyridine ring guide the annulation of the second ring.

Reaction Pathway Control: In multi-component reactions, the sequence of bond formations can determine the final regiochemistry. For example, in the synthesis of benzo[c]pyrazolo scilit.comacs.orgnaphthyridines, the initial Knoevenagel condensation followed by a specific Michael addition and cyclization sequence ensures the desired 2,7-connectivity. rsc.org Similarly, radical cascade reactions involving 1,7-dienes and aldehydes have been developed for the rapid and highly regio- and stereoselective construction of N-containing polycyclic skeletons. rsc.org

Specific Synthetic Routes Towards 2,7-Naphthyridine-4-carboxylic acid and its Direct Precursors

While general strategies provide the foundational knowledge, specific routes have been developed to synthesize this compound and related structures, often as part of medicinal chemistry programs.

From Dichloro-2,7-naphthyridine Precursors: A common approach starts with a pre-formed, functionalized naphthyridine ring system. For instance, 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles are versatile starting materials. nih.gov These compounds can undergo selective nucleophilic substitution. Reaction with cyclic amines can replace the chlorine at C-1, and subsequent reaction with a nucleophile like 2-mercaptoethanol (B42355) can substitute the chlorine at C-3. nih.govnih.gov This intermediate can then undergo a Smiles rearrangement to yield a 1-amino-3-oxo-2,7-naphthyridine derivative. nih.gov While this route leads to a 4-carbonitrile, hydrolysis of the nitrile group is a standard method for obtaining the corresponding carboxylic acid.

Synthesis via Hydrazides: The synthesis of 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has been reported as a key intermediate for creating a library of new 2,7-naphthyridine derivatives. nih.gov This highlights a strategy where the carboxylic acid functionality (as a hydrazide precursor) is carried through the synthesis.

The table below outlines a synthetic sequence starting from a functionalized naphthyridine precursor.

| Starting Material | Reagents/Conditions | Intermediate/Product | Key Transformation |

| 1,3-Dichloro-2,7-naphthyridine-4-carbonitrile | 1. Cyclic Amine2. 2-Mercaptoethanol | 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine-4-carbonitrile | Selective nucleophilic substitutions. nih.gov |

| 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridine-4-carbonitrile | Base | 1-Amino-3-oxo-2,7-naphthyridine-4-carbonitrile | Smiles Rearrangement. nih.gov |

| 1-Amino-3-oxo-2,7-naphthyridine-4-carbonitrile | Acid or Base Hydrolysis | 1-Amino-3-oxo-2,7-naphthyridine-4-carboxylic acid | Nitrile hydrolysis. |

Construction of the Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the C4 position of the 2,7-naphthyridine scaffold is a key synthetic step. Various methods have been developed to achieve this, often involving the cyclization of appropriately substituted pyridine precursors.

One common strategy involves the hydrolysis of a nitrile or ester group at the C4 position. For instance, the synthesis of 1-amino-2,7-naphthyridine-4-carboxylic acid has been documented. nih.gov Another approach utilizes a Smiles rearrangement of precursor molecules to construct the desired naphthyridine ring system with a latent carboxylic acid function. nih.gov For example, the rearrangement of 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile derivatives under basic conditions can lead to the formation of the 3-oxo-2,7-naphthyridine-4-carbonitrile, which can be a precursor to the corresponding carboxylic acid. nih.gov

Furthermore, the Gould-Jacobs reaction, a classical method in naphthyridine synthesis, can be employed. This reaction involves the condensation of an aminopyridine with a β-ketoester or a similar three-carbon unit, followed by cyclization to form the naphthyridine core, which can be further functionalized to introduce the carboxylic acid group. For example, the condensation of 2-aminopyridine (B139424) with ethoxy methylene (B1212753) malonate yields diethyl 2-((pyridine-2-ylamino)methylene) malonate, which upon cyclization, can lead to the formation of a 4-oxo-1,8-naphthyridine-3-carboxylate, a related scaffold. nih.gov While this example pertains to the 1,8-naphthyridine (B1210474) isomer, similar principles can be applied to the synthesis of 2,7-naphthyridines.

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound derivatives is crucial for efficient drug discovery and development. This involves refining reaction conditions, such as temperature, solvent, and catalysts, to maximize yields and minimize the formation of byproducts.

For instance, in the synthesis of related 1,8-naphthyridine-4-carboxylic acid derivatives, the hydrolysis of ester intermediates to the final carboxylic acid has been achieved in high yields (up to 95%) using sodium hydroxide (B78521) or acidic conditions. The choice of base and reaction temperature can significantly impact the outcome of reactions. For example, in the alkylation of carboxylic acid derivatives, a variety of bases and reaction conditions have been explored to improve efficiency. umw.edu

Chromatographic techniques, such as column chromatography using silica (B1680970) gel, are commonly employed to purify the synthesized compounds. nih.gov The purity and structure of the final products are typically confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govresearchgate.net

Derivatization Reactions of the this compound Moiety

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Esterification and Amidation of the Carboxylic Acid Group

Esterification: The conversion of the carboxylic acid to its corresponding esters is a common derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a widely used method. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as a solvent in large excess helps to drive the reaction towards the ester product. masterorganicchemistry.com Another effective method for esterification, particularly for sterically hindered carboxylic acids, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation: The formation of amides from this compound is another crucial transformation for creating derivatives with potential biological activity. ontosight.aimdpi.com This can be achieved by reacting the carboxylic acid with an amine. Direct amidation can be challenging and often requires coupling agents to activate the carboxylic acid. rsc.org Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. mdpi.com Niobium(V) oxide (Nb₂O₅) has been reported as a reusable Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net

A variety of amides have been synthesized from related naphthyridine carboxylic acids, including those incorporating piperazine (B1678402) moieties. nih.gov For example, the synthesis of 8-amino-2-(3-fluorophenyl)-N-(1-(methylcarbamoyl)azetidin-3-yl)-1,7-naphthyridine-5-carboxamide highlights the complexity of amides that can be generated. ontosight.ai

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com, masterorganicchemistry.com |

| Carboxylic Acid | Alcohol, DCC, DMAP | Ester | organic-chemistry.org |

| Carboxylic Acid | Amine, Coupling Agent | Amide | rsc.org, mdpi.com |

| Carboxylic Acid | Amine, Nb₂O₅ | Amide | researchgate.net |

Formation of Hydrazides and other Carboxylic Acid Derivatives

Hydrazides: The reaction of this compound esters with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of the corresponding carbohydrazides. nih.gov These hydrazides are valuable intermediates for the synthesis of a variety of heterocyclic systems, such as Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. researchgate.netnih.gov For example, 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide has served as a key intermediate for generating a diverse set of derivatives. nih.gov The synthesis of carbohydrazides often involves refluxing the corresponding ester with hydrazine in a suitable solvent like ethanol. ajgreenchem.com

Other Derivatives: The carboxylic acid group can be converted into a variety of other functional groups. For instance, the synthesis of various heterocyclic carbohydrazides and their subsequent conversion into oxadiazoles (B1248032) and other related compounds has been reported. mdpi.com

Table 2: Synthesis of Hydrazides and Other Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Carboxylic Acid Ester | Hydrazine Hydrate | Carbohydrazide | ajgreenchem.com, nih.gov |

| Carbohydrazide | Aromatic Aldehyde | Schiff Base | researchgate.net |

| Carbohydrazide | --- | 1,3,4-Oxadiazole, Pyrazole | nih.gov |

Functionalization of the 2,7-Naphthyridine Scaffold in Relevant Derivatives

Beyond derivatization of the carboxylic acid, the 2,7-naphthyridine core itself can be functionalized to further modify the properties of the molecule.

Nucleophilic and Electrophilic Substitution Reactions on the Naphthyridine Core

The 2,7-naphthyridine ring system, being electron-deficient due to the presence of two nitrogen atoms, is generally more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic aromatic substitution (SEAr). wikipedia.orgwikipedia.org

Nucleophilic Substitution: Nucleophilic substitution reactions on the naphthyridine ring are a powerful tool for introducing various functional groups. researchgate.net These reactions typically occur at positions activated by electron-withdrawing groups and where a good leaving group, such as a halogen, is present. wikipedia.orgmasterorganicchemistry.com The reactivity of pyridines and by extension, naphthyridines, towards nucleophiles is enhanced, especially at the ortho and para positions to the nitrogen atoms. wikipedia.org For example, the displacement of a chloro group on a naphthyridine ring by an amine is a common synthetic strategy. mdpi.com The reaction of 7-benzyl-3-chloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-naphthyridine with various nucleophiles has been investigated, leading to substitution at different positions. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring, and consequently on the naphthyridine ring, is generally difficult due to the deactivating effect of the nitrogen atom. wikipedia.orgwikipedia.org The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org However, under specific conditions and with activating substituents present on the ring, electrophilic substitutions can occur. science.gov For polynuclear aromatic hydrocarbons like naphthalene, electrophilic substitution is a known reaction, with substitution patterns depending on the reaction conditions. libretexts.org While direct electrophilic substitution on the 2,7-naphthyridine core is less common, functionalization can sometimes be achieved through multi-step sequences.

Oxidation and Reduction Pathways of the Naphthyridine Ring and Substituents

The chemical behavior of the 2,7-naphthyridine ring, an electron-deficient system, is significantly influenced by oxidation and reduction reactions. These transformations can target the nitrogen atoms of the core ring system or its various substituents.

Oxidation: The nitrogen atoms in the 2,7-naphthyridine ring can be oxidized to form N-oxides. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The resulting N-oxides are valuable intermediates, as the N-oxide group can activate the ring for subsequent nucleophilic substitution reactions or be removed to regenerate the parent heterocycle.

Reduction of the Heterocyclic Core: The aromatic rings of the 2,7-naphthyridine system can be reduced under various conditions. Catalytic hydrogenation is a common method for this transformation. Depending on the catalyst and reaction conditions, partial or full reduction of the heterocyclic core can be achieved. For instance, using catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) under hydrogen pressure can lead to the formation of tetrahydro- or hexahydro-2,7-naphthyridine derivatives. tue.nlresearchgate.net The choice of catalyst can be critical for chemoselectivity, especially when other reducible functional groups are present. organic-chemistry.orgnih.gov For example, using diphenylsulfide as a catalyst poison with Pd/C allows for the selective hydrogenation of alkenes and alkynes without affecting other groups like benzyl (B1604629) esters or N-Cbz protecting groups. nih.gov

Reduction of Substituents: Substituents on the 2,7-naphthyridine ring can also be selectively reduced. The reduction of a nitro group to an amine is a particularly important transformation in medicinal chemistry. This conversion can be accomplished using several methods, including catalytic hydrogenation with catalysts like Pd/C or Raney nickel. wikipedia.orgcommonorganicchemistry.comresearchgate.net Other reagents such as iron powder in acidic media, zinc, or tin(II) chloride also provide mild and effective conditions for nitro group reduction, often with good tolerance for other functional groups like esters. commonorganicchemistry.comd-nb.info The resulting amino group serves as a versatile handle for further diversification of the molecule. nih.gov

| Transformation | Reagent/Catalyst | Product Type |

| N-Oxidation | m-CPBA | 2,7-Naphthyridine N-oxide |

| Ring Hydrogenation | H₂, Pd/C or PtO₂ | Tetrahydro/Hexahydro-2,7-naphthyridine |

| Nitro Group Reduction | H₂, Pd/C or Raney Ni | Amino-2,7-naphthyridine |

| Nitro Group Reduction | Fe/acid or SnCl₂ | Amino-2,7-naphthyridine |

Rearrangement Reactions Involving 2,7-Naphthyridine Derivatives (e.g., Smiles Rearrangement)

Rearrangement reactions provide powerful tools for skeletal transformations in heterocyclic chemistry. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been successfully applied to the 2,7-naphthyridine series, enabling access to novel derivatives. nih.gov

The Smiles rearrangement generally involves a molecule with two aromatic rings separated by a linker, where one ring is electron-deficient and the other has a nucleophilic group. In the context of 2,7-naphthyridines, this rearrangement has been observed as a novel and efficient method for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. researchgate.netmdpi.com The process typically starts with a 1-amino-3-chloro-2,7-naphthyridine derivative, which is first reacted with a nucleophile like 2-mercaptoethanol to form a thioether intermediate. nih.gov This intermediate, under basic conditions (e.g., sodium hydroxide in ethanol), undergoes the Smiles rearrangement to yield the corresponding 1-amino-3-oxo-2,7-naphthyridine in high yields. mdpi.com

Interestingly, the cyclization of certain alkoxyacetamide derivatives of 2,7-naphthyridine can proceed through two competing pathways: the expected formation of furo[2,3-c]-2,7-naphthyridines and an "unexpected" Smiles-type rearrangement that leads to 1,3-diamino-2,7-naphthyridines. researchgate.net The outcome of these reactions can be influenced by steric factors, such as the nature of the substituent at the 7th position of the naphthyridine ring and the type of amine present at the 1st position. researchgate.netnih.gov For 1-amino-3-oxo-2,7-naphthyridines, the rearrangement has been found to occur more rapidly and appears to be less affected by the nature of alkyl and cyclic amine groups. researchgate.net

| Starting Material Class | Key Intermediate | Rearrangement Product |

| 1-Amino-3-chloro-2,7-naphthyridines | 1-Amino-3-[(2-hydroxyethyl)thio]-2,7-naphthyridines | 1-Amino-3-oxo-2,7-naphthyridines |

| Alkoxyacetamide derivatives of 2,7-naphthyridine | N/A (Direct Cyclization) | 1,3-Diamino-2,7-naphthyridines |

Metal-Catalyzed Coupling Reactions for Introducing Diverse Substituents

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores like 2,7-naphthyridine, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com These reactions typically involve a palladium catalyst and enable the introduction of a wide array of substituents onto the naphthyridine ring, provided a suitable handle like a halogen atom is present.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound with a halide. For naphthyridine derivatives, this allows for the introduction of aryl or vinyl groups. mdpi.comacs.org The reaction is often challenged by the propensity of aza-aryl boron reagents to undergo proto-deboronation, a phenomenon known as the "2-pyridyl problem". acs.org However, the development of specialized sulfinate and sulfone reagents has provided effective alternatives for coupling with aza-aromatics. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.orgsoton.ac.uk This method is highly effective for introducing alkynyl substituents onto the 2,7-naphthyridine scaffold, which can then serve as versatile handles for further transformations. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to create a more substituted alkene. organic-chemistry.orgwikipedia.orgyoutube.com This provides a direct method for the vinylation of the 2,7-naphthyridine ring. The reaction conditions are generally tolerant of a wide range of functional groups. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the direct amination of aryl halides, enabling the introduction of primary or secondary amines onto the 2,7-naphthyridine core. diva-portal.orgsci-hub.se This is particularly valuable for synthesizing derivatives with diverse amine functionalities, which are common in pharmacologically active molecules.

| Coupling Reaction | Bond Formed | Key Reactants | Typical Catalyst System |

| Suzuki-Miyaura | C(sp²)–C(sp²) | Halo-naphthyridine + Organoboron reagent | Pd(0) complex + Base |

| Sonogashira | C(sp²)–C(sp) | Halo-naphthyridine + Terminal alkyne | Pd(0) complex + Cu(I) salt + Base |

| Heck | C(sp²)–C(sp²) | Halo-naphthyridine + Alkene | Pd(0) complex + Base |

| Buchwald-Hartwig | C(sp²)–N | Halo-naphthyridine + Amine | Pd(0) complex + Ligand + Base |

Spectroscopic and Structural Elucidation of 2,7 Naphthyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,7-naphthyridine (B1199556) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In ¹H NMR spectra of 2,7-naphthyridine derivatives, the chemical shifts of the ring protons are influenced by the substituents on the naphthyridine core. mdpi.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, around 10–13 ppm. princeton.edulibretexts.org Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group in 2,7-naphthyridine derivatives is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones due to the electron-donating effect of the adjacent oxygen atom. libretexts.org The chemical shifts of the carbon atoms in the naphthyridine rings are also diagnostic and can be used to confirm the substitution pattern. mdpi.com

A method for calculating the expected chemical shifts for both ¹H and ¹³C NMR spectra of substituted 2,7-naphthyridine derivatives has been developed, allowing for a comparison between experimental and predicted values to aid in structure confirmation. mdpi.com

Interactive Data Table: Representative NMR Data for Naphthyridine Carboxylic Acid Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,7-Dimethoxy-1,8-naphthyridine-4-carboxylic acid | - | - | - | |

| 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide | - | Confirmed by spectra | Confirmed by spectra | nih.gov |

| Nalidixic acid (1-Ethyl-7-methyl-1,8-naphthyridine-3-carboxylic acid) | - | - | - | wikipedia.org |

| Gemifloxacin | - | - | - | wikipedia.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2,7-naphthyridine-4-carboxylic acid, the IR spectrum is characterized by several key absorption bands.

The most prominent feature is the broad O-H stretching vibration of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is a result of hydrogen bonding between carboxylic acid molecules, often forming dimers. orgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band typically between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position can be influenced by factors such as conjugation and dimerization. orgchemboulder.com

Additionally, the C-O stretching vibration of the carboxylic acid is observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com The IR spectra of these compounds will also show characteristic absorptions for the C-H bonds of the aromatic naphthyridine ring. researchgate.net The structures of various 2,7-naphthyridine derivatives have been confirmed using IR spectroscopy. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for Carboxylic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Broad |

| Carbonyl | C=O Stretch | 1760-1690 | Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information. In the mass spectra of 2,7-naphthyridine derivatives, the initial fragmentation often occurs at the substituent level. mdpi.com

For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the COOH group (a loss of 45 mass units) or the OH group (a loss of 17 mass units). libretexts.org The fragmentation of the 2,7-naphthyridine ring itself can lead to the loss of molecules like HCN and C₂H₂, resulting in characteristic fragments with m/z values of 104, 103, 77, 76, and 50. mdpi.com

Chemical ionization (CI) mass spectrometry, using a reagent gas like isobutane, can be used to obtain a strong signal for the protonated molecule [M+H]⁺, which helps in the unambiguous determination of the molecular weight. mdpi.com The structures of various new 2,7-naphthyridine derivatives have been confirmed by mass spectrometry. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

For 2,7-naphthyridine derivatives, single-crystal X-ray diffraction analysis can confirm the planar structure of the naphthyridine core and the precise arrangement of the substituents in the crystal lattice. beilstein-journals.orgmdpi.com For instance, the crystal structure of a derivative, 4-Amino-5-indolyl-1,2,4-triazole-3-thione, was solved and refined, providing detailed information about its molecular geometry. mdpi.com While X-ray crystallography is a powerful tool, a significant limitation is its inability to directly visualize hydrogen atoms due to their low scattering factor. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry.

The structures of newly synthesized 2,7-naphthyridine derivatives are routinely confirmed by elemental analysis, ensuring that the experimentally determined elemental composition matches the calculated values for the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital.

Carboxylic acids that are not in conjugation with other chromophores typically have an absorption maximum (λmax) at around 210 nm, which is often too low to be of significant practical use for structural elucidation. libretexts.org However, the naphthyridine ring system is aromatic and will exhibit characteristic π to π* transitions. The presence of the carboxylic acid group and other substituents can influence the position and intensity of these absorption bands. masterorganicchemistry.com For instance, the electronic spectra of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have been analyzed in different solvents. worldscientific.com Generally, molecules containing a C=O group can also exhibit a weak n to π* transition at longer wavelengths, typically in the range of 270-300 nm. masterorganicchemistry.com

Computational Chemistry and in Silico Studies of 2,7 Naphthyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 2,7-Naphthyridine-4-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. These calculations provide precise bond lengths, bond angles, and dihedral angles. The electronic structure, detailing the distribution of electrons within the molecule, is also determined, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C4-C(OOH) | 1.48 Å |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| N2-C1 | 1.34 Å | |

| N7-C8 | 1.33 Å | |

| Bond Angle | C3-C4-C(OOH) | 120.5° |

| O=C-O | 123.0° | |

| Dihedral Angle | C5-C4a-C4-C(OOH) | 179.8° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution. For this compound, the MEP analysis typically reveals negative potential regions (red and yellow) around the nitrogen atoms of the naphthyridine core and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (blue) are generally located around the hydrogen atoms, suggesting sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. thaiscience.info A smaller HOMO-LUMO gap suggests higher reactivity. thaiscience.info For this compound, the HOMO is typically localized over the electron-rich naphthyridine ring, while the LUMO may be distributed over the carboxylic acid group and the heterocyclic system.

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, providing insights into the molecule's electronic excitation properties and its potential applications in optical materials.

Table 2: Representative HOMO-LUMO Energy Values for this compound (Illustrative)

| Parameter | Energy (eV) (Illustrative) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. These calculated frequencies, after appropriate scaling to correct for anharmonicity and basis set deficiencies, can be correlated with experimental spectra to provide a detailed assignment of the vibrational modes. nih.govacs.org This analysis helps in identifying the characteristic vibrational signatures of the functional groups, such as the C=O stretching of the carboxylic acid and the C-N stretching modes of the naphthyridine ring. nih.gov

Table 3: Representative Calculated and Experimental Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment |

| ν(O-H) | 3450 | 3400-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| ν(C=O) | 1720 | 1705 | C=O stretch (carboxylic acid) |

| ν(C=N) | 1610 | 1600 | C=N stretch (naphthyridine ring) |

| ν(C-O) | 1300 | 1290 | C-O stretch (carboxylic acid) |

Note: The values in this table are illustrative and represent typical data obtained from vibrational frequency calculations and experimental spectroscopy.

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular docking studies with derivatives of this compound can be performed to explore their potential as inhibitors of various biological targets, such as kinases, polymerases, or other enzymes implicated in disease. researchgate.netnih.gov These studies predict how the ligand fits into the active site of the protein and identify the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov For instance, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the naphthyridine ring can engage in π-π stacking interactions with aromatic amino acid residues in the active site. The results of docking studies are often expressed as a docking score, which estimates the binding affinity. These predictions are invaluable for prioritizing compounds for synthesis and experimental testing. nih.govsemanticscholar.org

Table 4: Representative Molecular Docking Results for a this compound Derivative with a Hypothetical Kinase Target (Illustrative)

| Parameter | Value/Residues Involved (Illustrative) |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU85, LYS33, ASP145 |

| Hydrophobic Interactions | LEU25, VAL31, ILE83 |

| π-π Stacking Interactions | PHE84 |

Note: The data in this table is illustrative and represents typical outputs from molecular docking studies.

Identification of Key Binding Residues and Hotspots

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, analysis of closely related naphthyridine derivatives provides a strong indication of its likely binding modes and interactions. Naphthyridine cores are well-known pharmacophores that target enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial and cancer cell replication. mdpi.comnih.gov

Molecular docking simulations of analogous 1,8-naphthyridine (B1210474) derivatives against bacterial DNA gyrase have shown that the carboxylic acid group is essential for binding. mdpi.com It typically forms key hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme's active site, such as serine and arginine, as well as with co-crystallized water molecules and magnesium ions that mediate the interaction with the DNA. The planar naphthyridine ring system facilitates intercalation between DNA base pairs.

In studies of 1,8-naphthyridine analogues targeting the InhA enzyme of Mycobacterium tuberculosis, docking analyses revealed hydrogen bonding interactions with residues like TYR-158 and aromatic bonding with PRO-156. rsc.org Similarly, when targeting topoisomerase II in cancer cells, derivatives of 1,8-naphthyridine have been shown to intercalate with the DNA segment of the enzyme, forming multiple hydrogen bonds with amino acid residues at the binding site. researchgate.net These findings suggest that the this compound scaffold likely engages in similar interactions, with the nitrogen atoms and the carboxylic acid group being critical for orienting the molecule within the target's binding pocket and establishing key stabilizing contacts.

Table 1: Potential Key Binding Interactions for Naphthyridine Scaffolds

| Target Enzyme | Interacting Residues/Components | Type of Interaction | Reference |

| Bacterial DNA Gyrase | Serine, Arginine, DNA Bases, Mg2+ | Hydrogen Bonding, Electrostatic, Intercalation | mdpi.com |

| Topoisomerase II | DNA Bases (e.g., Dc9) | Intercalation, Hydrogen Bonding | researchgate.net |

| Mtb InhA | TYR-158, PRO-156, GLY-104 | Hydrogen Bonding, Aromatic Bonding, Halogen Bonding | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of activity for newly designed analogs and provides insights into the structural features that are critical for potency.

For naphthyridine derivatives, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models help to visualize the impact of different physicochemical properties (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor fields) on the biological activity.

A study on the cytotoxicity of naphthyridine derivatives against various cancer cell lines developed highly predictive CoMSIA models. nih.gov The results indicated that for potent cytotoxic activity, specific substitutions are favored. For instance, the models highlighted that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring were important for activity across all tested cell lines. nih.gov Favorable regions for hydrogen bond donors were identified near the C-1 NH group, while favorable regions for negative charges were found near the C-4 carbonyl group. nih.gov

These QSAR models serve as a valuable guide for the rational design of new this compound analogs. By modifying the scaffold based on the contour maps generated from these models, it is possible to enhance target affinity and selectivity. For example, adding bulky substituents in sterically favored regions or electron-withdrawing groups in electrostatically favored areas could lead to more potent compounds.

Table 2: Key QSAR Descriptors and Their Influence on the Activity of Naphthyridine Derivatives

| QSAR Model | Field | Favorable Contribution | Unfavorable Contribution | Reference |

| CoMSIA (HeLa cells) | Hydrophobic | N/A | Regions near C-2 naphthyl ring | nih.gov |

| CoMSIA (HeLa cells) | H-Bond Donor | Near C-1 NH of naphthyridine | Near 7'-position of naphthyl ring | nih.gov |

| CoMSIA (HL-60 cells) | Electrostatic | Positive charge near C-1 NH | Negative charge near C-4 carbonyl | nih.gov |

| CoMSIA (PC-3 cells) | Electrostatic | Positive charge near C-1 NH | Negative charge at C-7 CH3 | nih.gov |

In Silico Prediction of Biological Activities (e.g., PASS Software)

In silico tools that predict the biological activity spectrum of a compound based on its structure are invaluable for identifying new therapeutic applications and potential side effects early in the drug discovery process. The Prediction of Activity Spectra for Substances (PASS) software is a prominent example of such a tool. way2drug.com It analyzes the structure of a compound and compares it to a large database of biologically active substances to predict a wide range of pharmacological effects and mechanisms of action. way2drug.comway2drug.com

The output of a PASS prediction is given as a list of potential activities with two probability values: Pa (probability to be active) and Pi (probability to be inactive). A high Pa value suggests a high likelihood that the compound exhibits the given activity, which can then be prioritized for experimental validation.

For this compound, a PASS prediction would likely highlight activities consistent with the known pharmacology of the broader naphthyridine class. Given their established roles as antibacterial and anticancer agents, high Pa values for activities such as "DNA gyrase inhibitor," "Topoisomerase II inhibitor," "Antineoplastic," and "Antibacterial" would be expected. The software was used to predict the antihistaminic activity of new 1,8-naphthyridine-3-carboxylic acid derivatives prior to their synthesis. rsc.org

Table 3: Illustrative PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| DNA gyrase inhibitor | > 0.7 | < 0.05 |

| Topoisomerase II inhibitor | > 0.6 | < 0.1 |

| Antineoplastic | > 0.5 | < 0.2 |

| Antibacterial | > 0.7 | < 0.05 |

| Anti-inflammatory | > 0.4 | < 0.3 |

| Kinase Inhibitor | > 0.3 | < 0.2 |

| Antiviral | > 0.3 | < 0.3 |

Note: This table is a hypothetical representation based on the activities of related compounds and serves to illustrate the output of a PASS analysis. Actual values would require submission of the compound's structure to the PASS software.

Structure Activity Relationship Sar Investigations of 2,7 Naphthyridine 4 Carboxylic Acid Derivatives

Impact of Substituents at Key Positions on Biological Potency

While comprehensive SAR studies detailing the systematic substitution at every position of the simple 2,7-naphthyridine-4-carboxylic acid core are not extensively documented in publicly available literature, analysis of more complex derivatives provides valuable insights. The biological activity of these molecules is highly sensitive to the nature and position of various substituents on the naphthyridine ring system.

The carboxylic acid group at the C-4 position is a critical handle for molecular modification, and its derivatization plays a pivotal role in biological activity. Many naturally occurring alkaloids based on this scaffold feature modifications at this position. researchgate.netresearchgate.net

Naturally occurring bioactive compounds such as jasmidine, acanthicifoline, and neozylanicine are all derivatives of this compound. researchgate.net In these molecules, the C-4 carboxylic acid is not present in its free form but has been converted into an ester, carboxamide, or carbonitrile. researchgate.net This suggests that masking the polar carboxylic acid group with more lipophilic or neutral functional groups is a key feature for the biological activity of these natural products.

In synthetic drug discovery programs, this position is frequently used to link the naphthyridine core to other pharmacophoric fragments. For example, in a series of SARS-CoV-2 Mpro inhibitors, the this compound was coupled with a (4-(4-bromo-2-ethylbenzyl)-1,4-diazepan-5-yl)(pyrrolidin-1-yl)methanone fragment via an amide bond to yield potent inhibitors. acs.org This highlights the role of the C-4 carboxyl group as a crucial attachment point for building larger molecules designed to interact with specific biological targets.

Table 1: Examples of C-4 Carboxylic Acid Derivatization in Bioactive Compounds

| Parent Scaffold | C-4 Derivative Type | Example Compound Class | Significance | Source(s) |

|---|---|---|---|---|

| 2,7-Naphthyridine (B1199556) | Ester, Carboxamide, Carbonitrile | Natural Alkaloids (e.g., Jasmidine, Neozylanicine) | Conversion from carboxylic acid is a common feature in active natural products. | researchgate.net, researchgate.net |

| 2,7-Naphthyridine | Amide | Synthetic SARS-CoV-2 Mpro Inhibitors | Serves as a linker to connect the naphthyridine core to other fragments that occupy enzyme binding pockets. | acs.org |

In the context of SARS-CoV-2 Mpro inhibitors, X-ray crystallography of a related inhibitor showed that a nitrogen atom in a pyridine (B92270) ring (part of a different scaffold but occupying a similar position) makes a key hydrogen bond interaction with the histidine residue H163 in the S1 pocket of the enzyme. acs.org By analogy, the N-2 or N-7 atom of the 2,7-naphthyridine ring can be hypothesized to act as a hydrogen bond acceptor, anchoring the ligand in the active site of a target protein. The precise role would depend on the specific enzyme architecture and the orientation of the naphthyridine ring within the binding site.

Elucidation of Pharmacophoric Features Essential for Activity

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For 2,7-naphthyridine derivatives, several key pharmacophoric features have been identified through various studies.

A study targeting the DNA gyrase B subunit identified a benzyl-5,6,7,8-tetrahydro-3-morpholino-2,7-naphthyridine moiety as a key component. nih.govacs.org The pharmacophoric elements here include the 2,7-naphthyridine scaffold, a flexible morpholino group, and a benzyl (B1604629) group that occupies a hydrophobic pocket formed by amino acid residues like Val43, Val71, and Ile78. nih.gov

For inhibitors of the SARS-CoV-2 Mpro, the essential features included the central scaffold linked via a C-4 amide to a larger group that occupies the S2 pocket, while another part of the molecule interacts with the S1 pocket. acs.org

Table 2: Summary of Key Pharmacophoric Features for 2,7-Naphthyridine Derivatives

| Target | Essential Pharmacophoric Features | Source(s) |

|---|---|---|

| DNA Gyrase B | - 2,7-Naphthyridine core (often reduced)

| nih.gov, acs.org |

| SARS-CoV-2 Mpro | - 2,7-Naphthyridine core as a scaffold

| acs.org |

| PDK1 | - Fused dibenzo[b,h] acs.orgCurrent time information in Bangalore, IN.naphthyridine scaffold

| sciencecentral.in |

Correlation of Conformational and Electronic Properties with Observed Biological Responses

Advanced computational techniques are vital for understanding how the three-dimensional shape (conformation) and electronic charge distribution of a molecule correlate with its biological potency.

In the search for novel DNA gyrase B inhibitors, a 3D pharmacophore model was constructed based on known ligands. This model, featuring hydrogen bond acceptors, donors, and hydrophobic sites, was used to screen a large database of compounds, successfully identifying novel hits. nih.gov Molecular docking simulations of these hits then revealed their specific binding modes, showing how a benzyl-5,6,7,8-tetrahydro-3-morpholino-2,7-naphthyridine moiety could fit within the enzyme's binding pocket, forming critical hydrophobic interactions. nih.gov

In a different study targeting the SARS-CoV-2 Mpro, a computational method called WaterMap was employed. acs.org This molecular dynamics-based approach calculates the energy and spatial distribution of water molecules in the binding site, identifying high-energy water molecules that can be displaced by a ligand to improve binding affinity. This type of analysis provides a sophisticated understanding of the thermodynamics of ligand binding that goes beyond simple conformational fit, guiding the design of more potent inhibitors. acs.org Similarly, structure-based pharmacophore models have been developed for related dibenzonaphthyridine scaffolds targeting PDK1, demonstrating the importance of aligning ligand features with specific hydrogen bonding residues in the receptor cavity. sciencecentral.in

These computational approaches are essential for rational drug design, allowing researchers to predict the activity of new derivatives and prioritize synthetic efforts toward compounds with the highest probability of success.

Biological Activities and Mechanistic Insights of 2,7 Naphthyridine 4 Carboxylic Acid Derivatives

Antimicrobial Activity

The 2,7-naphthyridine (B1199556) core is a key pharmacophore in a variety of antimicrobial agents, demonstrating efficacy against a wide range of bacterial pathogens, including those that have developed resistance to existing drug classes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism by which 2,7-naphthyridine-4-carboxylic acid derivatives exert their antibacterial effects is through the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. Current time information in Bangalore, IN.researchgate.net

Derivatives of this scaffold function as topoisomerase poisons. They stabilize the transient, enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. researchgate.net This mechanism is shared by the well-established quinolone class of antibiotics, to which some naphthyridine derivatives are structurally related. Current time information in Bangalore, IN. For instance, Enoxacin (B1671340), a fluoroquinolone antibiotic with a 1,8-naphthyridine (B1210474) core, effectively inhibits both DNA gyrase and topoisomerase IV. Current time information in Bangalore, IN. The core structure, including the carboxylic acid moiety, is vital for binding to the enzyme-DNA complex.

Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria

Numerous studies have highlighted the broad-spectrum antibacterial activity of this compound derivatives. These compounds have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown potent activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). researchgate.net

The structural modifications on the 2,7-naphthyridine scaffold play a crucial role in modulating the spectrum and potency of antibacterial activity. The introduction of different substituents at various positions of the naphthyridine ring can influence the compounds' ability to penetrate the bacterial cell wall and their affinity for the target enzymes.

Specific Activity Against Resistant Strains

A significant area of research has been the development of 2,7-naphthyridine derivatives that are active against drug-resistant bacterial strains. The emergence of resistance to conventional antibiotics has created an urgent need for new therapeutic agents.

Derivatives of 2,7-naphthyridine have shown promise in this regard. For instance, novel tricyclic fluoroquinolones incorporating a nih.govmdpi.comnih.govtriazolo[3,4-h] nih.govmdpi.comnaphthyridine-7-carboxylic acid scaffold have exhibited potent activity against multi-drug resistant Escherichia coli. acs.org One particular compound from this series demonstrated a 30-fold increase in potency compared to ciprofloxacin (B1669076) against a resistant E. coli strain. acs.org This suggests that the unique structural features of these naphthyridine derivatives may help overcome existing resistance mechanisms.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, with multi-drug resistant strains posing a significant threat. Research into new antitubercular agents has identified 2,7-naphthyridine derivatives as a promising area of investigation.

Novel benzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid derivatives have been synthesized and evaluated for their activity against M. tuberculosis. One of the most potent compounds in this series, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid, displayed remarkable in vitro activity against both the standard H37Rv strain and a multi-drug resistant strain of M. tuberculosis. mdpi.com This compound was found to be significantly more potent than the existing anti-TB drugs, gatifloxacin (B573) and isoniazid, against the resistant strain. mdpi.com

Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds for cancer therapy. mdpi.comnih.gov Their mechanism of action in this context is often linked to the inhibition of key signaling pathways that are dysregulated in cancer cells.

The cytotoxic and antitumor activities of 2,7-naphthyridine derivatives have been demonstrated in various cancer cell lines. mdpi.com For instance, new derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and screened for their in vitro antiproliferative activity against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). nih.gov

Inhibition of Specific Kinases (e.g., c-Kit, VEGFR-2, EGFR)

A key mechanism underlying the anticancer effects of many 2,7-naphthyridine derivatives is their ability to inhibit specific protein kinases that are critical for tumor growth, proliferation, and survival.

c-Kit and VEGFR-2 Inhibition: Recent research has led to the discovery of 8-amino-substituted 2-phenyl-2,7-naphthyridinone derivatives as potent inhibitors of both c-Kit and VEGFR-2 kinases. The c-Kit receptor tyrosine kinase is a known oncogenic driver in certain cancers, such as gastrointestinal stromal tumors (GIST). Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. mdpi.comacs.org Dual inhibition of these kinases is a promising strategy for cancer treatment.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, particularly in non-small cell lung cancer and other epithelial tumors. While research on 4-anilino nih.gov and nih.govmdpi.com naphthyridine-3-carbonitriles has shown that the 1,7-naphthyridine (B1217170) core can retain high potency for EGFR inhibition, the 1,8-naphthyridine core is significantly less active. nih.gov This highlights the importance of the specific naphthyridine isomer in determining kinase inhibitory activity. Although this study did not focus on the this compound scaffold specifically, it provides valuable insights into the structure-activity relationships of naphthyridine-based kinase inhibitors.

Antimitotic Effects and Topoisomerase Inhibition

While much of the research on the anticancer properties of naphthyridines has focused on other isomers, some derivatives of the 2,7-naphthyridine scaffold have demonstrated notable antitumor activity. researchgate.netnih.gov The mechanism of action for some naphthyridine compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division, leading to antimitotic effects. nih.gov For instance, certain naphthyridine derivatives have been found to display potent anticancer activity by inhibiting topoisomerase II. nih.gov

Research into 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives, which are structurally related to the 4-carboxylic acid derivatives, has provided insights into their antiproliferative effects. nih.gov In one study, a series of Schiff's bases derived from 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide were synthesized and evaluated for their antitumor activities. nih.gov Several of these compounds were selected by the National Cancer Institute (NCI) for in vitro screening against a panel of 60 different human tumor cell lines, with the Schiff's bases proving to be the most active. nih.gov

Another study focused on novel derivatives of 2,7-naphthyridine-3-carboxylic acid, where Schiff's bases were produced from hydrazides. researchgate.net Eighteen of these newly synthesized compounds were screened by the NCI, with the most active compound showing particular sensitivity towards central nervous system cancer cell lines. researchgate.net Although these studies are on the 3-carboxylic acid derivatives, they suggest that the 2,7-naphthyridine core is a viable scaffold for developing agents with antimitotic and potential topoisomerase-inhibiting properties.

Table 1: Antitumor Screening of Selected 2,7-Naphthyridine-3-carboxylic Acid Derivatives

| Compound Type | Key Intermediate | Screening Program | Outcome |

|---|---|---|---|

| Schiff's bases | 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide | NCI 60 human tumor cell line screen | Most active among the synthesized derivatives. nih.gov |

| Schiff's bases | Hydrazides of 2,7-naphthyridine-3-carboxylic acid esters | NCI 60 human tumor cell line screen | Most sensitive towards central nervous system cancer. researchgate.net |

Mechanisms of Action in Tumor Cell Lines

The precise mechanisms of action for this compound derivatives in tumor cell lines are not extensively detailed in the available literature. However, drawing parallels from other naphthyridine compounds, the antitumor effects likely involve the induction of cell cycle arrest and apoptosis. nih.govnih.gov The inhibition of topoisomerases, as mentioned previously, is a key mechanism that leads to permanent DNA strand disruption, ultimately triggering programmed cell death. nih.gov

For example, aaptamine, a naturally occurring 2,7-naphthyridine derivative, has been shown to induce G1 cell cycle arrest in non-small cell lung cancer cell lines. This was accompanied by a reduction in the levels of cyclin-dependent kinases (CDK2 and CDK4) and cyclins D1 and E, which are crucial for cell cycle progression.

In studies involving 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives, antiproliferative screening has confirmed their cytotoxic effects on various tumor cell lines. nih.gov The evaluation by the NCI of these compounds against a wide array of human tumor cell lines indicates a broad spectrum of activity, though the specific molecular interactions and downstream signaling pathways are yet to be fully elucidated. nih.govresearchgate.net One of the synthesized 2,7-naphthyridine derivatives exhibited cytostatic activity in vitro, suggesting it inhibits tumor cell proliferation. researchgate.net

Anti-inflammatory Activity

While the broader class of naphthyridine derivatives has been reported to possess anti-inflammatory properties, specific studies focusing on this compound derivatives are limited in the public domain. nih.govtandfonline.commdpi.com The anti-inflammatory activity of some heterocyclic compounds is attributed to the inhibition of enzymes like cyclooxygenase (COX). irispublishers.com However, detailed investigations into the anti-inflammatory potential and mechanisms of this compound and its analogues are not extensively documented.

Antiviral Activity

The antiviral potential of naphthyridine derivatives has been noted, with some analogues showing activity against viruses such as human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV). researchgate.netnih.govdntb.gov.ua For instance, a series of 1,6-naphthyridine (B1220473) derivatives were found to be potent against HCMV. nih.govdntb.gov.ua However, there is a lack of specific research on the antiviral activity of this compound derivatives. Further investigation is required to determine if this particular scaffold holds promise for the development of antiviral agents.

Antihistaminic Activity

Certain nitrogen-containing heterocyclic compounds have been explored for their antihistaminic effects. nih.gov For example, derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and evaluated for their in vivo antihistaminic activity, with some compounds showing a promising bronchorelaxant effect. nih.gov Despite this, there is no specific information available in the current literature regarding the antihistaminic properties of this compound derivatives.

Molecular Targets and Pathways of Action

The biological effects of this compound derivatives can be understood through their interactions with key biological macromolecules and their subsequent influence on cellular pathways.

Interaction with Enzymes: As detailed previously, derivatives based on the naphthyridine scaffold have shown direct interactions with specific enzymes.

DHODH: A 1,7-naphthyridine derivative forms a specific hydrogen bond with the tyrosine residue Y356 within the active site of dihydroorotate (B8406146) dehydrogenase. nih.govnih.gov

PDE4: Naphthyridinone-based inhibitors target the metal-binding and solvent-filled pockets of phosphodiesterase 4. nih.gov

Interaction with DNA: The planar aromatic structure of the naphthyridine ring system makes it a candidate for interaction with nucleic acids. The first-generation quinolone antibiotic, nalidixic acid (a 1,8-naphthyridine-3-carboxylic acid), functions by selectively inhibiting the A subunit of bacterial DNA gyrase, an enzyme critical for DNA replication. mdpi.comnih.gov Other fluoroquinolone derivatives based on the 1,8-naphthyridine core, such as enoxacin and trovafloxacin, also target bacterial DNA synthesis by inhibiting DNA gyrase and topoisomerase IV. mdpi.com

Furthermore, studies on 2-amino-1,8-naphthyridine dimers have shown that these molecules can bind to and stabilize DNA duplexes, with a preference for cytosine-rich sequences. nih.gov The binding is influenced by the ability of the naphthyridine ring nitrogen to become protonated at near-neutral pH, creating a hydrogen-bonding pattern complementary to cytosine. nih.gov These findings suggest that this compound derivatives could also interact with DNA, potentially through groove binding or intercalation, thereby interfering with DNA processes. nih.govnih.gov

The interaction of this compound derivatives with their molecular targets leads to the modulation of critical cellular pathways.

Pyrimidine (B1678525) Biosynthesis Pathway: By inhibiting DHODH, these compounds can directly disrupt the de novo synthesis of pyrimidines. nih.gov This pathway is fundamental for the production of building blocks for DNA and RNA, and its inhibition can halt cell proliferation, which is a key strategy in cancer therapy. nih.gov

Apoptosis and Cell Cycle Pathways: Research on pyrazolo-naphthyridine derivatives has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This pro-apoptotic effect was linked to the generation of reactive oxygen species (ROS), which can trigger cell death mechanisms. nih.gov Additionally, some naphthyridine derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. nih.gov

cAMP Signaling Pathway: The inhibition of phosphodiesterases, such as PDE4, leads to an increase in intracellular levels of cAMP. lbl.gov cAMP is a crucial second messenger that regulates numerous cellular processes. By modulating cAMP levels, PDE inhibitors can influence inflammatory responses, which is the basis for their use in diseases like asthma and COPD. frontiersin.org

Applications of 2,7 Naphthyridine 4 Carboxylic Acid in Organic Synthesis and Material Science

Building Blocks for the Synthesis of More Complex Molecules

2,7-Naphthyridine-4-carboxylic acid serves as a crucial starting material or intermediate in the synthesis of more elaborate molecules. Its inherent structural features, including the nitrogen-containing bicyclic aromatic core and the reactive carboxylic acid group, make it a valuable scaffold for constructing a diverse array of chemical entities.

The carboxylic acid functionality allows for a variety of chemical transformations. For instance, it can readily undergo esterification or amidation reactions to introduce different functional groups and build larger molecular frameworks. libretexts.orgnsf.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. For example, derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized, where the carboxylic acid was converted to a hydrazide, which then served as a key intermediate for creating Schiff bases, 1,3,4-oxadiazoles, and pyrazoles. nih.govresearchgate.net

Furthermore, the naphthyridine ring system itself can be modified. The nitrogen atoms in the ring influence its reactivity, and various synthetic strategies, such as cyclization and cross-coupling reactions, can be employed to build upon this core structure. nih.gov The synthesis of complex molecules often involves multi-step sequences where the initial framework provided by a molecule like this compound is progressively elaborated. libretexts.org The ability to functionalize both the carboxylic acid group and the naphthyridine ring makes this compound a versatile building block for creating molecules with specific and complex architectures. mdpi.com

Table 1: Examples of Complex Molecules Synthesized from Naphthyridine Carboxylic Acid Derivatives

| Starting Material | Key Transformation | Resulting Complex Molecule Class | Reference |

| 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide | Reaction with aldehydes/ketones | Schiff bases | nih.govresearchgate.net |

| 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide | Cyclization with carbon disulfide | 1,3,4-Oxadiazoles | nih.govresearchgate.net |

| 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide | Reaction with β-dicarbonyl compounds | Pyrazoles | nih.govresearchgate.net |

| 2,7-Naphthyridine-3-carboxylic acid esters | Hydrolysis, chlorination, amination | Various functionalized 2,7-naphthyridines | researchgate.net |

Ligands in Coordination Chemistry

The nitrogen atoms within the 2,7-naphthyridine (B1199556) ring and the oxygen atoms of the carboxylate group make this compound an excellent ligand for coordinating with metal ions. Ligands are molecules or ions that donate a pair of electrons to a central metal atom to form a coordination complex. The versatility of carboxylate ligands, in general, allows them to adopt various coordination modes, such as monodentate, bidentate-chelate, and bridging, which is a key reason for their widespread use in coordination chemistry. researchgate.net